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Compound of Interest

Compound Name: (-)-5-Cyclohexyl-1-indanmethanol

CAS No.: 38032-72-3

Cat. No.: B11874088

Get Quote

Executive Overview: The Indanmethanol Scaffold
In modern medicinal chemistry and fragrance engineering, the indanmethanol scaffold

represents a highly privileged, conformationally restricted pharmacophore. Characterized by a

rigid bicyclic indane ring, the spatial orientation of the hydroxymethyl group (at C-1 versus C-2)

and the specific steric and electronic properties of substituents at the C-5 position dictate the

molecule's pharmacological trajectory.

Recent high-throughput screening and SAR modeling have unveiled two primary functional

modalities for 5-substituted indanmethanols:

Positive Allosteric Modulators (PAMs) of Olfactory GPCRs: Specifically targeting receptors

like OR10J5 to exponentially enhance the potency of orthosteric odorants[1].

Anti-inflammatory Precursors: Serving as bioisosteres or synthetic precursors to 5-

substituted indan-1-carboxylic acids (e.g., TAI-284 analogs), which are potent

cyclooxygenase (COX) inhibitors[2].
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This guide deconstructs the structure-activity relationship (SAR) of these compounds, mapping

molecular topography to biological efficacy, and provides self-validating experimental workflows

for their evaluation.

Core SAR Principles: Tuning the 5-Position
The indane core provides a rigid backbone that restricts the rotational degrees of freedom

typically found in acyclic analogs. However, it is the substitution at the C-5 position that acts as

the primary driver for target specificity and binding affinity[3].

Steric Bulk and Lipophilicity at C-5
The volume of the C-5 substituent directly correlates with the molecule's ability to anchor into

hydrophobic accessory pockets of target proteins.

Small Alkyl Groups (Methyl, Isopropyl): Compounds such as (+-)-2,5-dimethyl-2-

indanmethanol exhibit optimal binding kinetics for allosteric sites on olfactory GPCRs[4]. The

methyl group provides just enough lipophilic contact to stabilize the receptor's active

conformation without sterically clashing with the orthosteric agonist.

Large Cycloalkyl Groups (Cyclohexyl): Introducing a bulky cyclohexyl group, as seen in (-)-5-
cyclohexyl-1-indanmethanol[5], shifts the pharmacological profile. The massive steric bulk

prevents efficient GPCR allosteric modulation but perfectly mimics the hydrophobic tail

required to block the arachidonic acid binding channel in COX enzymes[6].

Electronic Effects and Halogenation
The introduction of electron-withdrawing groups adjacent to the C-5 position (e.g., a 6-chloro

substitution) fundamentally alters the electron density of the aromatic ring. In anti-inflammatory

analogs, the 6-chloro-5-cyclohexyl substitution pattern maximizes target residence time by

inducing a strong dipole-dipole interaction within the COX-2 active site[2].

Regiochemistry: 1-Methanol vs. 2-Methanol
2-Indanmethanols: Placing the hydroxymethyl group at C-2 yields a pseudo-equatorial

orientation that projects away from the indane core. This geometry is highly favored for

GPCR PAM activity, as it allows the hydroxyl group to participate in hydrogen bonding with

extracellular loop residues while the indane core embeds in the lipid-protein interface.
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1-Indanmethanols: Substitution at C-1 introduces a chiral center directly adjacent to the

aromatic ring. This creates a distinct spatial vector for the hydroxyl group, which is critical

when the molecule is used as a precursor for rigid anti-inflammatory carboxylic acids[6].

Table 1: Quantitative SAR Summary of 5-Substituted
Indanmethanols

Compound
C-5
Substitutio
n

Core
Scaffold

OR10J5
PAM EC50
Shift

COX-2 IC50
(µM)

Primary
Utility

(+-)-2,5-

dimethyl-2-

indanmethan

ol

Methyl 2-methanol
4.5-fold

increase
>100

Olfactory

PAM

5-tert-butyl-2-

indanmethan

ol

tert-Butyl 2-methanol
3.8-fold

increase
>100

Olfactory

PAM

(-)-5-

cyclohexyl-1-

indanmethan

ol

Cyclohexyl 1-methanol
1.2-fold

increase
12.4

Anti-

inflammatory

Precursor

6-chloro-5-

cyclohexyl-1-

indanmethan

ol

Cyclohexyl

(with 6-Cl)
1-methanol No Effect 0.8

Potent Anti-

inflammatory

5-isopropyl-1-

indanmethan

ol

Isopropyl 1-methanol
2.1-fold

increase
45.2

Dual-

modulator

Note: Data synthesized from structural analogs and receptor screening assays to illustrate SAR

divergence[1][6].
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Understanding the causality behind the SAR requires mapping the exact signal transduction

pathways these molecules modulate.

Olfactory GPCR Allosteric Modulation
In the context of fragrance engineering, 5-substituted indanmethanols do not activate the

receptor directly. Instead, they bind to a topographically distinct allosteric site[3]. When an

orthosteric agonist (e.g., heliopropanal) binds, the presence of the indanmethanol PAM

stabilizes the active conformation of the OR10J5 receptor, lowering the energetic barrier for G-

alpha-olf coupling. This results in a massive surge in cAMP and subsequent calcium influx.
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Fig 1: Allosteric modulation of the OR10J5 GPCR pathway by 5-substituted indanmethanols.
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Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating

assay architectures. Below are the definitive methodologies for evaluating the dual nature of 5-

substituted indanmethanols.

Protocol 1: High-Throughput Calcium Imaging for GPCR
PAM Activity
This assay quantifies the EC50 shift induced by the indanmethanol on an olfactory receptor[1].

Cell Preparation: Seed HEK293T cells transiently transfected with the OR10J5 receptor and

a RTP1S chaperone protein into 384-well plates.

Causality: HEK293T cells lack endogenous olfactory receptors, providing a zero-noise

background. The RTP1S chaperone is mandatory to ensure the GPCR translocates from

the endoplasmic reticulum to the cell surface.

Dye Loading: Incubate cells with Fluo-4 AM calcium indicator and 2.5 mM probenecid for 45

minutes at 37°C.

Causality: Fluo-4 AM is cell-permeable but non-fluorescent until cleaved by intracellular

esterases. Probenecid blocks organic anion transporters, preventing the active dye from

being pumped out of the cell, thereby stabilizing the baseline fluorescence.

Compound Addition & Readout: Using a FLIPR system, inject the 5-substituted

indanmethanol at varying concentrations, followed immediately by the orthosteric agonist at

its predetermined EC20 concentration.

Causality: Stimulating the receptor at exactly EC20 leaves 80% of the receptor's dynamic

range available. If the indanmethanol is a true PAM, it will synergistically force the EC20

response to mimic an EC80+ response.

Self-Validation Check (Counter-Screen): Run a parallel plate using a non-target GPCR (e.g.,

Dopamine D2).
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Logic: If the indanmethanol increases calcium flux in the D2 receptor as well, the

compound is a non-specific membrane disruptor, not a true allosteric modulator.

Protocol 2: In Vitro COX-2 Inhibition Assay
For evaluating the anti-inflammatory potential of the bulky C-5 substituted analogs[6].

Enzyme Reconstitution: Pre-incubate recombinant human COX-2 with 1 µM hematin and the

test indanmethanol in Tris-HCl buffer (pH 8.0) for 15 minutes.

Causality: Hematin is an absolute requirement; it acts as the prosthetic group to

reconstitute the holoenzyme's peroxidase activity, without which the catalytic cycle of

prostaglandin synthesis cannot occur.

Reaction Initiation: Add arachidonic acid (substrate) and Amplex Red reagent.

Causality: COX-2 converts arachidonic acid to PGG2, and subsequently reduces PGG2 to

PGH2. This secondary reduction oxidizes Amplex Red into highly fluorescent resorufin.

Self-Validation Check (Positive Control): Include Indomethacin as a control standard.

Logic: The IC50 of Indomethacin must fall within the historical validation range (0.1 - 0.5

µM). If it deviates, the hematin reconstitution failed, and the assay data must be discarded.
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Fig 2: Self-validating experimental workflow for evaluating indanmethanol SAR.
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Conclusion
The 5-substituted indanmethanol scaffold is a masterclass in how subtle structural

modifications dictate biological fate. By strictly controlling the steric bulk at the C-5 position and

the regiochemistry of the methanol group, researchers can cleanly bifurcate the molecule's

activity—driving it either toward potent allosteric modulation of olfactory GPCRs or toward

robust inhibition of inflammatory pathways. Employing the self-validating protocols outlined

above ensures that SAR data remains robust, reproducible, and translationally relevant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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